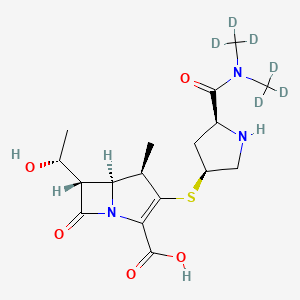

Meropenem-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Meropenem-d6 is a deuterated form of meropenem, a broad-spectrum carbapenem antibiotic. It is primarily used as an internal standard for the quantification of meropenem in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Meropenem itself is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in clinical and research settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of meropenem-d6 involves the incorporation of deuterium atoms into the meropenem molecule. This is typically achieved through the use of deuterated reagents in the chemical synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Preparation of Deuterated Precursors: Deuterated reagents, such as deuterated solvents and deuterated acids, are prepared.

Incorporation of Deuterium: The deuterated reagents are used in the synthesis of meropenem, resulting in the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated reagents and ensure the consistent production of high-purity this compound. Quality control measures are implemented to verify the isotopic composition and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Meropenem-d6 kann, wie Meropenem, verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Der β-Lactamring von this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Bildung inaktiver Produkte führt.

Oxidation: this compound kann zu Sulfoxiden und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form überführen, obwohl diese Reaktionen weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen, wie z. B. Salzsäure oder Natriumhydroxid.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptsächlich gebildete Produkte

Hydrolyse: Inaktive hydrolysierte Produkte.

Oxidation: Sulfoxide und andere Oxidationsprodukte.

Reduktion: Reduzierte Formen von this compound.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Meropenem-d6 wird häufig in der wissenschaftlichen Forschung verwendet, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner wichtigsten Anwendungen sind:

Analytische Chemie: this compound wird als interner Standard in GC-MS- und LC-MS-Methoden zur Quantifizierung von Meropenem in biologischen Proben verwendet.

Pharmakokinetik und Pharmakodynamik: Es wird in Studien verwendet, um die Pharmakokinetik und Pharmakodynamik von Meropenem zu verstehen, einschließlich seiner Absorption, Verteilung, Metabolisierung und Ausscheidung im Körper.

Wirkmechanismus

This compound wirkt, wie Meropenem, durch Hemmung der bakteriellen Zellwandsynthese. Es dringt leicht in die bakterielle Zellwand ein und bindet an Penicillin-bindende Proteine (PBPs), die für die Synthese von Peptidoglycan essentiell sind, einem wichtigen Bestandteil der bakteriellen Zellwand. Diese Bindung hemmt die Vernetzung von Peptidoglycan-Ketten, was zur Schwächung und letztendlich zur Lyse der Bakterienzelle führt . Die Deuteriumatome in this compound verändern seinen Wirkmechanismus nicht, sondern bieten ein Mittel zur genauen Quantifizierung in analytischen Studien .

Wirkmechanismus

Meropenem-d6, like meropenem, exerts its effects by inhibiting bacterial cell wall synthesis. It readily penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell . The deuterium atoms in this compound do not alter its mechanism of action but provide a means for accurate quantification in analytical studies .

Vergleich Mit ähnlichen Verbindungen

Meropenem-d6 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Imipenem: Ein weiteres Carbapenem-Antibiotikum mit einem ähnlichen Wirkungsspektrum.

Piperacillin/Tazobactam: Eine Kombination aus einem Penicillin-Antibiotikum und einem β-Lactamase-Inhibitor.

This compound ist einzigartig in seiner Verwendung als interner Standard für analytische Methoden, der eine genaue Quantifizierung von Meropenem in verschiedenen Studien ermöglicht .

Eigenschaften

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJNNHOOLUXYBV-ZSJYILIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research article mentions challenges in determining the unbound fraction (fu) of Meropenem in patient samples. Why is accurately measuring the unbound fraction important, particularly for antibiotics like Meropenem?

A1: Accurately determining the unbound fraction (fu) of antibiotics is crucial for several reasons:

- Pharmacological Activity: The unbound fraction represents the pharmacologically active portion of the drug that can exert its therapeutic effect. [] Only the unbound drug can freely diffuse across bacterial cell membranes and reach its target site of action.

- Dosage Optimization: Knowing the fu is essential for optimizing dosage regimens, especially in critically ill patients who may have altered protein binding. [] An incorrect understanding of the fu could lead to suboptimal dosing and treatment failures.

- Therapeutic Drug Monitoring: Monitoring the unbound concentration of Meropenem can be valuable in certain clinical situations, such as patients with renal impairment or those receiving high doses. This information helps clinicians adjust doses to maintain therapeutic levels and minimize the risk of toxicity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)